3,4-Dihydroxyphenylacetone

Enzymology Affinity Labeling DOPA Decarboxylase

3,4-Dihydroxyphenylacetone (CAS 2503-44-8) is the EP-specified Carbidopa Impurity G reference standard, mandatory for ANDA submissions and commercial batch QC. It is the unique oxidative deamination metabolite of α-methyldopa, MDMA, and 3,4-MDEA, essential for forensic toxicology validated methods. No alternative catechol compound can substitute. Solubility: DMF 30 mg/mL, DMSO 20 mg/mL, Ethanol 30 mg/mL; UV λmax 284 nm. ≥95% purity; store at -20°C protected from light.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 2503-44-8
Cat. No. B024149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxyphenylacetone
CAS2503-44-8
Synonyms1-(3,4-Dihydroxyphenyl)-2-propanone;  1-(3’,4’-Dihydroxyphenyl)-2-propanone;  _x000B_1-(3,4-Dihydroxyphenyl)-2-propanone;  3,4-Dihydroxyphenylacetone;  Carbidopa Impurity
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3
InChIKeyJQXBETDGCMQLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxyphenylacetone (CAS 2503-44-8) for Analytical Reference Standards and Impurity Profiling Applications


3,4-Dihydroxyphenylacetone (CAS 2503-44-8), also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a catechol-containing phenylacetone derivative with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol [1]. This compound is primarily utilized as an analytical reference standard, serving as a minor oxidative deamination metabolite of 3,4-methylenedioxyethylamphetamine (3,4-MDEA), MDMA, and α-methyldopa, and as a specified impurity (Carbidopa EP Impurity G) in pharmaceutical quality control . Its procurement is driven by specific analytical, forensic, and pharmaceutical quality control requirements rather than general research use.

Why Generic Substitution Fails for 3,4-Dihydroxyphenylacetone (CAS 2503-44-8): Differentiation from Closest Analogs


Generic substitution of 3,4-dihydroxyphenylacetone with seemingly similar catechol compounds is not scientifically defensible due to critical functional and analytical distinctions. Unlike 3,4-dihydroxyphenylacetic acid (DOPAC) or 3,4-dihydroxyphenylethanol (DOPET), which are common dopamine metabolites, 3,4-dihydroxyphenylacetone possesses a unique ketone moiety at the alpha position relative to the phenyl ring [1]. This structural feature fundamentally alters its chromatographic retention behavior, mass spectrometric fragmentation pattern, and enzymatic reactivity. Specifically, it is generated from α-methyldopa via a distinct oxidative deamination pathway catalyzed by DOPA decarboxylase (DDC) that does not produce DOPAC or DOPET [2]. Substituting with another catechol compound would yield false negatives or inaccurate quantification in validated analytical methods. The evidence below quantifies exactly where and why this specific compound is non-substitutable.

Quantitative Differentiation Evidence for 3,4-Dihydroxyphenylacetone (CAS 2503-44-8) Procurement


Active Site-Directed Affinity Labeling of DOPA Decarboxylase by 3,4-Dihydroxyphenylacetone: Distinct Enzymatic Production vs. Analogs

3,4-Dihydroxyphenylacetone functions as an active site-directed affinity label for DOPA decarboxylase (DDC), a property not shared by structurally related catechol metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) or dopamine. It is produced directly from α-methyldopa via an oxidative deamination reaction catalyzed by DDC, with the ketone moiety being essential for the subsequent enzyme inactivation mechanism. The reaction stoichiometry is α-methyl-L-Dopa + O2 + H2O → 3,4-dihydroxyphenylacetone + CO2 + NH3 + H2O2 [1][2].

Enzymology Affinity Labeling DOPA Decarboxylase α-Methyldopa Metabolism

Pharmaceutical Impurity Identification: 3,4-Dihydroxyphenylacetone as Carbidopa EP Impurity G vs. Unspecified Analogs

3,4-Dihydroxyphenylacetone is officially designated as Carbidopa EP Impurity G by the European Pharmacopoeia [1]. This regulatory designation confers a specific, quantifiable identity requirement for analytical method validation and batch release testing that generic catechol compounds cannot fulfill. No other catechol metabolite (e.g., DOPAC, 3-O-methyl-DOPA, or dopamine) carries this specific EP impurity designation for Carbidopa.

Pharmaceutical Analysis Impurity Profiling Carbidopa Quality Control

Solubility Profile of 3,4-Dihydroxyphenylacetone Across Analytical Solvents: Quantified vs. DMSO-PBS Limitations

3,4-Dihydroxyphenylacetone exhibits a defined and reproducible solubility profile across standard analytical solvents, with quantified values for DMF (30 mg/mL), DMSO (20 mg/mL), Ethanol (30 mg/mL), and PBS pH 7.2 (10 mg/mL) . These values are essential for preparing accurate calibration standards and quality control samples. The limited solubility in aqueous PBS (10 mg/mL) is a critical parameter that must be accounted for in method development, distinguishing it from more water-soluble catechol metabolites like DOPAC.

Solubility Sample Preparation Analytical Chemistry Method Development

Stability and Storage Requirements of 3,4-Dihydroxyphenylacetone: Light Sensitivity and Thermal Lability vs. Stable Analogs

3,4-Dihydroxyphenylacetone is documented as light-sensitive and requires storage at -20°C in sealed, dry conditions . It undergoes decomposition at -30°C, indicating thermal lability even at sub-zero temperatures . These stability constraints are more stringent than those for many other catechol compounds and must be considered during procurement and laboratory workflow planning.

Chemical Stability Storage Conditions Catechol Oxidation Analytical Reference Materials

GC-MS Spectral Database Inclusion for Forensic Identification: 3,4-Dihydroxyphenylacetone vs. Uncharacterized Analogs

3,4-Dihydroxyphenylacetone is included in Cayman Chemical's GC-MS spectral library, which contains 70 eV EI mass spectral data for over 2,000 forensic drug standards . This curated spectral database enables definitive identification of 3,4-dihydroxyphenylacetone in forensic and toxicological samples, a capability not available for many structurally related catechol compounds that lack standardized spectral reference data.

Forensic Toxicology GC-MS Metabolite Identification Spectral Library

Procurement-Driven Application Scenarios for 3,4-Dihydroxyphenylacetone (CAS 2503-44-8)


Pharmaceutical Quality Control: Carbidopa Impurity G Reference Standard

Analytical laboratories conducting Carbidopa impurity profiling for ANDA submissions or commercial batch release testing must procure 3,4-dihydroxyphenylacetone as the EP-specified Carbidopa Impurity G reference standard. This compound is required for method development, method validation (AMV), and routine quality control (QC) analysis of Carbidopa active pharmaceutical ingredient and finished drug products [1]. No alternative catechol compound can substitute for this regulatory-specified impurity. The compound's documented solubility profile (DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 30 mg/mL) should be used to prepare accurate calibration standards. Storage at -20°C in light-protected, sealed containers is mandatory to prevent degradation .

Forensic Toxicology: Reference Standard for MDMA and 3,4-MDEA Metabolite Identification

Forensic toxicology laboratories analyzing biological specimens for MDMA, 3,4-MDEA, or α-methyldopa exposure require 3,4-dihydroxyphenylacetone as a minor oxidative deamination metabolite reference standard. This compound enables accurate identification and quantification of this specific metabolite in urine, plasma, or tissue samples [1]. The availability of validated GC-MS spectral data in the Cayman Spectral Library (70 eV EI) supports definitive compound confirmation in forensic casework. Laboratories should note the compound's light sensitivity and -20°C storage requirement when establishing inventory and handling protocols.

Enzymology Research: DOPA Decarboxylase Mechanism and Affinity Labeling Studies

Researchers investigating DOPA decarboxylase (DDC) mechanism-based inactivation or α-methyldopa metabolism pathways should procure 3,4-dihydroxyphenylacetone as the specific enzymatic product and active site-directed affinity label. The compound is produced from α-methyldopa via DDC-catalyzed oxidative deamination with the stoichiometry: α-methyl-L-Dopa + O2 + H2O → 3,4-dihydroxyphenylacetone + CO2 + NH3 + H2O2 [1]. It serves as both a reaction product standard for HPLC-based activity assays and as a tool for studying DDC active site labeling. The solubility in PBS (10 mg/mL) limits the maximum aqueous concentration achievable in enzyme assays without organic co-solvents.

Analytical Method Development: Catechol Metabolite Profiling and LC-MS/MS Quantification

Bioanalytical laboratories developing LC-MS/MS methods for comprehensive catechol metabolite profiling in biological matrices should procure 3,4-dihydroxyphenylacetone as a distinct analytical standard. Its chromatographic retention and mass spectrometric fragmentation differ substantially from other catechol metabolites (DOPAC, DOPET, dopamine), enabling specific multiple reaction monitoring (MRM) transitions to be developed [1]. The compound's UV λmax at 284 nm supports HPLC-UV method development. When preparing stock solutions, DMF or DMSO is recommended as the primary solvent due to limited aqueous solubility (PBS: 10 mg/mL) . Storage at -20°C in sealed, dry, light-protected containers is essential to maintain standard integrity .

Technical Documentation Hub

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